2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule featuring multiple functional groups. It finds applications in various fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-3-18-15-12-14(2)19-17(20-15)23-10-8-21(9-11-23)13-16(24)22-6-4-5-7-22/h12H,3-11,13H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNMRUQGUQUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesizing 4-(ethylamino)-6-methylpyrimidin-2-yl. This typically involves the reaction of ethylamine with 6-methylpyrimidine-2-carbonitrile in the presence of a base.
Step 2: The resulting compound is then reacted with 1-(2-chloroethyl)piperazine in a substitution reaction to form the piperazinyl derivative.
Step 3: Finally, 1-pyrrolidineethanone is introduced to the piperazinyl derivative under reductive amination conditions, forming the final product.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to maximize yield and purity. Utilizing flow chemistry and continuous synthesis techniques could be employed for efficient and controlled production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrrolidine ring, forming N-oxides.
Reduction: The pyrimidine ring may undergo reduction under specific conditions, such as catalytic hydrogenation.
Substitution: The amino group on the pyrimidine ring can be involved in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Hydrogenated pyrimidine derivatives.
Substitution: Various N-alkyl or N-acyl derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Used in studying enzyme interactions due to its complex structure.
Industry: Used in the development of new materials with unique properties due to its varied functional groups.
Mechanism of Action
The compound exerts its effects through multiple pathways, often interacting with specific enzymes or receptors. The pyrimidine ring can act as a ligand, binding to active sites on enzymes or receptors, affecting their activity. The piperazine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, 2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one.
Uniqueness: The presence of the 6-methylpyrimidine ring and the ethylamino group makes it unique compared to its analogs, which might only have the amino group or lack the methyl substitution, altering their binding affinity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
